6-HYDROXY-5-[(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)(PHENYL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE
Overview
Description
6-HYDROXY-5-[(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)(PHENYL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure featuring multiple functional groups, including hydroxyl, oxo, and sulfanylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-5-[(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)(PHENYL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE involves multiple steps, starting with the preparation of the tetrahydropyrimidinone core. This core can be synthesized through a condensation reaction between a suitable aldehyde and thiourea under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-HYDROXY-5-[(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)(PHENYL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophiles such as halogens or nitro compounds for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the oxo groups can produce alcohols .
Scientific Research Applications
6-HYDROXY-5-[(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)(PHENYL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-HYDROXY-5-[(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)(PHENYL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl-acetic acid: Shares similar structural features and biological activities.
4-Hydroxy-2-quinolones: Known for their diverse biological activities and synthetic versatility.
Uniqueness
6-HYDROXY-5-[(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)(PHENYL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activities compared to other similar compounds .
Properties
IUPAC Name |
6-hydroxy-5-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-phenylmethyl]-2-sulfanylidene-1H-pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S2/c20-10-8(11(21)17-14(24)16-10)7(6-4-2-1-3-5-6)9-12(22)18-15(25)19-13(9)23/h1-5,7H,(H3,16,17,20,21,24)(H3,18,19,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVDLBGEHWDUEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(NC(=S)NC2=O)O)C3=C(NC(=S)NC3=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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